1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride
Overview
Description
1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an isoquinoline moiety, a cyclopentyl group, and a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Isoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Attachment of the Cyclopentyl Group: This step involves the alkylation of the isoquinoline ring with a cyclopentyl halide.
Formation of the Propanol Chain: The final step involves the reaction of the intermediate with a propanol derivative under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.
Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity to produce a physiological response.
Inhibiting Enzymes: Blocking enzyme activity to alter metabolic pathways.
Modulating Signaling Pathways: Affecting intracellular signaling cascades to influence cellular functions.
Comparison with Similar Compounds
1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride can be compared with other similar compounds, such as:
1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(cyclopentyl)oxypropan-2-ol: This compound lacks the methyl group on the cyclopentyl ring, which may affect its chemical properties and biological activity.
1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclohexyl)oxypropan-2-ol: The presence of a cyclohexyl group instead of a cyclopentyl group may result in different steric and electronic effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-14-5-4-6-18(14)25-13-17(22)12-21-8-7-15-9-19(23-2)20(24-3)10-16(15)11-21;/h9-10,14,17-18,22H,4-8,11-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYANFFVNMMLGJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OCC(CN2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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